molecular formula C11H11BrFNO2 B1374162 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340336-21-1

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1374162
CAS No.: 1340336-21-1
M. Wt: 288.11 g/mol
InChI Key: KYWKCOPDMUQRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid is an azetidine-3-carboxylic acid derivative featuring a 3-bromo-4-fluorophenylmethyl substituent. Its synthesis involves reductive amination of an aldehyde intermediate with azetidine-3-carboxylic acid, yielding 48% as reported in a strain-release reaction (). Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 1.04 (t, 3H), 1.54 (d, 3H), 2.36 (s, 3H), 3.06–4.24 (m, 9H), 4.99 (q, 1H), aromatic protons at 6.60–7.35 ppm.
  • HRMS-ESI: [M + H]⁺ observed at 353.2243 (C₂₂H₂₉N₂O₂) .

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-9-3-7(1-2-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWKCOPDMUQRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl bromide and azetidine-3-carboxylic acid.

    Synthetic Route: The key steps include nucleophilic substitution reactions where the azetidine ring is introduced to the benzyl bromide derivative. This is followed by purification and characterization of the final product.

    Reaction Conditions: Typical reaction conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or aromatic rings.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted azetidines and phenyl derivatives.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: The exact pathways involved depend on the specific application, but can include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights structural variations, molecular weights, and key substituents of analogous compounds:

Compound Name Substituent(s) Molecular Weight Key Functional Groups Reference
1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid 3-Bromo-4-fluorophenylmethyl 316.19* Br, F, azetidine-3-COOH
1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid (18) Benzofuran, fluorophenyl 493.52 Benzofuran, F, azetidine-3-COOH
Ceralifimod (ONO-4641) Methoxy-propylbenzyl, dihydronaphthalene 483.57 OMe, azetidine-3-COOH
1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid (BD214112) 6-Chloropyridinylmethyl 228.66 Cl, azetidine-3-COOH
1-(4-Phenethylbenzyl)azetidine-3-carboxylic acid Phenethylbenzyl 295.38 Phenethyl, azetidine-3-COOH
1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid 5-Bromothiophenylmethyl 290.17 Br, thiophene, azetidine-3-COOH

*Calculated based on formula C₁₁H₁₀BrFNO₂.

Key Observations :

  • Electron-Withdrawing Groups : The bromo and fluoro substituents in the title compound enhance lipophilicity (logP ~2.8 predicted) compared to chloropyridinyl (BD214112, logP ~1.5) .

Key Findings :

  • Potency: Benzofuran derivatives (e.g., compound 18) exhibit sub-nanomolar potency, likely due to aromatic π-π interactions with S1P1 .
  • Selectivity : High S1P1/S1P3 selectivity (>1000-fold in compound 18) reduces cardiovascular risks associated with S1P3 activation .
  • Therapeutic Gaps : The title compound lacks reported biological data, highlighting a need for targeted assays.

Optimization Insights :

  • Reductive Amination : A common strategy for azetidine coupling, though yields are moderate (~40–50%) due to competing side reactions .

Biological Activity

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This azetidine derivative features a unique combination of a phenyl ring substituted with bromine and fluorine atoms, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug discovery and development.

  • Molecular Formula : C11H11BrFNO2
  • Molecular Weight : 288.11 g/mol
  • CAS Number : 1340336-21-1

The compound's structure includes a carboxylic acid functional group, which is often associated with biological activity, particularly in enzyme inhibition and receptor interactions.

Biological Activity Overview

This compound exhibits several biological activities that are relevant to pharmaceutical research:

  • Antimicrobial Activity : Initial studies suggest that this compound may interfere with bacterial cell wall synthesis, positioning it as a candidate for antibiotic development.
  • Anticancer Properties : The compound has shown potential in disrupting cancer cell proliferation, making it a subject of interest for anticancer drug development. Its structural features may contribute to selective targeting of cancer cells.

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Interaction : Binding affinity studies have indicated potential interactions with various receptors, suggesting a multifaceted mechanism of action.

Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against these cancer cell lines.
Cell LineIC50 (µM)
MCF-715.63
A54912.34

Flow cytometry analysis revealed that the compound induced apoptosis in these cells, confirming its potential as an anticancer agent.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains:

  • Bacterial Strains Tested : E. coli, S. aureus
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16

The results demonstrated promising antibacterial activity, suggesting further exploration for antibiotic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.